molecular formula C12H16ClNO2 B12101366 tert-butyl N-[(2-chlorophenyl)methyl]carbamate

tert-butyl N-[(2-chlorophenyl)methyl]carbamate

Cat. No.: B12101366
M. Wt: 241.71 g/mol
InChI Key: AKNRYTNXXVORTD-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-chlorophenyl)methyl]carbamate (: 940215-81-6) is a high-purity carbamate derivative that serves as a critical synthetic intermediate and amine-protecting group in advanced organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C12H16ClNO2 and a molecular weight of 241.71 g/mol, features a tert-butyl carbamate (Boc) group attached to a 2-chlorobenzyl moiety . The ortho-chlorophenyl substitution influences the compound's physicochemical properties and reactivity, offering unique steric and electronic characteristics for structural modulation . Its primary research application is as a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development . The Boc group is extensively used for the protection of amines during multi-step synthetic sequences, as it is stable under a wide range of reaction conditions and can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid) without affecting other sensitive functional groups . This makes it an indispensable tool in peptide coupling and cross-coupling reactions . The carbamate group itself can act as a key structural motif in drug design, often contributing to metabolic stability and influencing permeability across cellular membranes . As a standard practice in research, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

tert-butyl N-[(2-chlorophenyl)methyl]carbamate

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

AKNRYTNXXVORTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with tert-Butyl Carbamate

A widely reported method involves the reaction of 2-chlorobenzylamine with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions. In a representative procedure, 2-chlorobenzylamine (1.0 equiv) is dissolved in tetrahydrofuran (THF) and treated with (Boc)2O\text{(Boc)}_2\text{O} (1.1 equiv) in the presence of triethylamine (1.5 equiv) at 0–5°C. The mixture is stirred for 12 hours at room temperature, followed by extraction with ethyl acetate and purification via silica gel chromatography. This method achieves yields of 85–90% under optimized conditions.

Mechanistic Insight : The base deprotonates the amine, generating a nucleophilic species that attacks the electrophilic carbonyl carbon of (Boc)2O\text{(Boc)}_2\text{O}. The tert-butoxy group acts as a leaving group, forming the Boc-protected product.

Mixed Anhydride Method

An alternative approach utilizes mixed anhydride intermediates to enhance reactivity. For example, N-Boc protection is achieved by reacting 2-chlorobenzylamine with tert-butyl carbamate in the presence of isobutyl chlorocarbonate (i-BuOCOCl\text{i-BuOCOCl}) and N-methylmorpholine (NMM) in ethyl acetate. The reaction proceeds at 0–15°C, yielding the target compound after 2 hours with a reported efficiency of 93.1%.

Key Variables :

  • Solvent : Ethyl acetate minimizes side reactions compared to polar aprotic solvents like DMF.

  • Base : NMM effectively scavenges HCl, preventing protonation of the amine.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a scalable route for industrial applications. A patent-described method employs tetrabutylammonium bromide (TBAB) as a catalyst, enabling the reaction of 2-chlorobenzylamine with Boc anhydride in a biphasic system (water/ethyl acetate). Potassium hydroxide (50% aqueous) drives the deprotonation, while methyl sulfate serves as an alkylating agent. This method achieves yields exceeding 95% at 10–20°C.

Advantages :

  • Reduced solvent volume.

  • Compatibility with moisture-sensitive reagents.

Optimization Parameters and Comparative Analysis

Solvent Effects

Solvent polarity critically impacts reaction kinetics and purity:

SolventDielectric ConstantYield (%)Purity (%)
THF7.68598
Ethyl Acetate6.09399
DMF36.77895

Data synthesized from

Ethyl acetate optimizes both yield and purity by balancing solubility and reaction rate.

Temperature and Reaction Time

Elevated temperatures (>40°C) promote side reactions such as Boc group cleavage, whereas temperatures below 20°C favor selectivity. For instance, maintaining the reaction at 0–5°C during anhydride formation reduces epimerization by 15% compared to room-temperature conditions.

Mechanistic Studies and Side Reactions

Competing Pathways

The primary side reaction involves over-alkylation at the nitrogen atom, producing bis-Boc derivatives. This is mitigated by:

  • Using a slight excess of (Boc)2O\text{(Boc)}_2\text{O} (1.1 equiv).

  • Employing bulky bases (e.g., NMM) to sterically hinder further substitution.

Catalytic Role of Transition Metals

While rhodium-catalyzed methods are prevalent in sulfoximine carbamate synthesis, their application to this compound remains underexplored. Preliminary studies suggest that Rh2(OAc)4\text{Rh}_2(\text{OAc})_4 could facilitate C–N bond formation under oxidative conditions, though yields are currently suboptimal (50–60%).

Industrial Applications and Scalability

The phase-transfer catalysis method (Section 2.3) is preferred for large-scale synthesis due to its operational simplicity and reduced waste generation. A case study from a patent implementation demonstrated a 92.4% yield at the kilogram scale using TBAB and methyl sulfate .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[(2-chlorophenyl)methyl]carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry: tert-Butyl N-[(2-chlorophenyl)methyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of complex molecules .

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-chlorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbamate Derivatives

Compound Name Substituent(s) on Phenyl Ring Linker Group Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-Cl Benzyl ~241.72* Intermediate for drug synthesis
tert-Butyl (4-chlorophenethyl)carbamate 4-Cl Phenethyl 255.74 Lab chemical, stable under RT
tert-Butyl N-[(4-Bromo-3-chlorophenyl)methyl]carbamate 4-Br, 3-Cl Benzyl N/A Ligand synthesis for VHL E3 ubiquitin ligase
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 3-NH₂, 5-Me Benzyl N/A Pharmaceutical/agrochemical research
tert-Butyl-(1-(2-chlorophenyl)-2-oxo-2-phenylethyl)carbamate 2-Cl, 2-oxo-phenylethyl Ethyl N/A Novel synthetic intermediate

*Calculated based on molecular formula C₁₂H₁₆ClNO₂.

Physicochemical and Reactivity Profiles

  • Steric Effects : Ortho-substituted chlorine in the target compound may reduce reactivity in electrophilic substitutions compared to para-substituted analogs (e.g., tert-butyl (4-chlorophenethyl)carbamate) .
  • Electron-Withdrawing vs. Donor Groups: Chlorine (electron-withdrawing) increases carbamate stability but may reduce nucleophilicity, whereas methoxy or amino groups (electron-donating) enhance reactivity in cross-coupling reactions .
  • Stability : tert-Butyl carbamates generally exhibit high thermal and hydrolytic stability, but ortho-chloro substitution may enhance resistance to enzymatic degradation in biological systems .

Biological Activity

Tert-butyl N-[(2-chlorophenyl)methyl]carbamate is an organic compound classified under carbamates, notable for its diverse biological activities. This article delves into its mechanisms of action, pharmacological implications, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C11H14ClNO2
  • Molecular Weight : 241.71 g/mol
  • Structural Features : The compound consists of a tert-butyl group, a chlorophenyl moiety, and a methyl group attached to the nitrogen of the carbamate functional group. This unique structure influences its reactivity and biological interactions.

This compound exhibits its biological activity primarily through enzyme inhibition. The mechanism involves:

  • Binding Interactions : The compound interacts with specific enzymes or receptors, forming stable carbamate linkages with active site residues. This interaction can inhibit enzyme activity or modulate signaling pathways, which is crucial for various biological processes.
  • Potential Targets : Research suggests that this compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, making it a candidate for further drug development.

Enzyme Inhibition

The primary focus of research on this compound has been its potential as an enzyme inhibitor. Studies indicate:

  • Inhibition of Cholinesterases : Like many carbamates, it may inhibit cholinesterases, leading to increased levels of acetylcholine in synaptic clefts, which can affect neuromuscular transmission and cognitive functions.
  • Selectivity : The compound shows selectivity towards certain enzymes, which may allow for targeted therapeutic applications without significant off-target effects.

Case Studies

  • Anti-inflammatory Activity : Similar carbamate derivatives have been evaluated for their anti-inflammatory properties. For instance, compounds structurally related to this compound have demonstrated significant anti-inflammatory effects in animal models, suggesting potential applications in treating inflammatory diseases .
    Compound% Inhibition (at 100 μM)Reference
    Compound A54.23%
    Compound B39.02%
  • Collagenase Inhibition : Research on related compounds has shown promising results in inhibiting bacterial collagenases, which are implicated in various infections. Although specific data for this compound is limited, its structural analogs have been effective against bacterial targets with low micromolar inhibition constants .

Pharmacological Implications

The biological activity of this compound positions it as a potential lead compound in drug discovery:

  • Therapeutic Applications : Given its enzyme-modulating properties, the compound could be explored for applications in neurodegenerative diseases (via cholinesterase inhibition) and inflammatory conditions.
  • Further Research Directions : Future studies should focus on detailed pharmacokinetic profiles and toxicity assessments to evaluate the safety and efficacy of this compound in clinical settings.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[(2-chlorophenyl)methyl]carbamate?

The compound is synthesized via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. A typical procedure involves reacting 2-chlorobenzylamine with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base to neutralize liberated acid. Reaction progress is monitored by TLC, and purification is achieved via column chromatography .

Q. How is the structure of this compound confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups and purity, while Mass Spectrometry (MS) provides molecular weight verification. For example, ¹H NMR peaks at δ 1.4 ppm (tert-butyl group) and δ 4.2 ppm (methylene adjacent to carbamate) are diagnostic. High-resolution MS (HRMS) matches the theoretical [M+H]⁺ ion .

Q. What safety protocols are essential when handling this compound?

Use engineering controls (e.g., fume hoods) to ensure ventilation. Wear safety goggles, nitrile gloves, and lab coats. Emergency eyewash stations and safety showers must be accessible. Avoid dust generation; clean spills with inert absorbents. Store in airtight containers away from oxidizers .

Q. How is this compound utilized as a protecting group in multi-step syntheses?

The tert-butyl carbamate (Boc) group protects amines during subsequent reactions (e.g., acylations). Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid in DCM). This strategy prevents unwanted side reactions in peptide coupling or cross-coupling steps .

Advanced Research Questions

Q. How do reaction conditions influence selectivity in nucleophilic substitutions involving this compound?

Solvent polarity (e.g., DMF vs. THF) and base strength (e.g., NaH vs. K₂CO₃) critically affect regioselectivity. For example, polar aprotic solvents stabilize transition states in SN2 mechanisms, while bulky bases favor elimination. Systematic Design of Experiments (DoE) optimizes yield and minimizes byproducts .

Q. What crystallographic methods resolve structural ambiguities in carbamate derivatives?

Single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) determines bond angles, torsional strains, and stereochemistry. Data collection at 100 K reduces thermal motion artifacts. Hydrogen bonding networks are analyzed using Olex2 or Mercury .

Q. What experimental approaches elucidate this compound’s role as an enzyme inhibitor?

Kinetic assays (e.g., Michaelis-Menten analysis with varying substrate/inhibitor concentrations) determine inhibition constants (Ki). Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics, while fluorescence quenching assays monitor conformational changes in enzyme active sites .

Q. How do steric and electronic effects of the 2-chlorophenyl group influence reactivity?

The electron-withdrawing chlorine atom enhances electrophilicity at the benzylic position, facilitating nucleophilic attacks. Steric hindrance from the tert-butyl group can slow reactions; computational DFT studies (e.g., Gaussian 16) model transition states to predict regioselectivity in cross-coupling reactions .

Q. What strategies mitigate racemization during Boc deprotection in chiral derivatives?

Low-temperature (0–4°C) acidic cleavage with HCl/dioxane minimizes racemization. Chiral HPLC or polarimetry monitors enantiomeric excess. Alternative deprotection agents (e.g., TMSOTf) in anhydrous DCM preserve stereochemical integrity .

Q. How is computational modeling used to predict metabolic pathways of this compound?

Density Functional Theory (DFT) calculates activation energies for hydrolysis or oxidation. Molecular docking (e.g., AutoDock Vina) predicts interactions with cytochrome P450 enzymes. In silico tools like SwissADME assess bioavailability and toxicity .

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